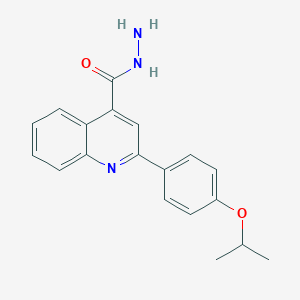

2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

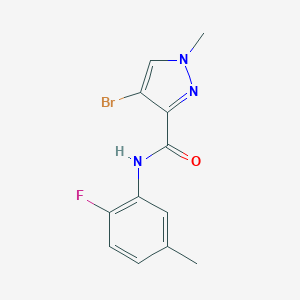

2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C19H19N3O2 and a molecular weight of 321.37 .

Molecular Structure Analysis

The molecular structure of 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide consists of a quinoline ring attached to a carbohydrazide group . The compound has a molecular formula of C19H19N3O2, an average mass of 321.373 Da, and a monoisotopic mass of 321.147736 Da .

Applications De Recherche Scientifique

Antimicrobial Potential

The compound has been synthesized and evaluated for its antimicrobial properties . The study used a Pfitzinger synthetic approach to synthesize N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, including “2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide”, and evaluated their antimicrobial properties . The in vitro screening was investigated against six bacterial isolates using agar diffusion method while the minimum inhibitory concentration (MIC) was evaluated using serial dilution method .

Drug Discovery

The compound has potential applications in drug discovery . The study found that one of the synthesized quinoline motifs emerged as the most active antimicrobial agent . This suggests that “2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide” might pave the way for new bioactive templates for future drug development .

Green Chemistry

The compound has been synthesized using microwave irradiation technique, a green method that yields high amounts of the compound in a short time . This method of synthesis is environmentally friendly and efficient, making it a valuable tool in green chemistry .

Spectroscopy

The structures of the synthesized compounds, including “2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide”, were validated spectroscopically by IR, UV, 1H-NMR, 13C-NMR and DEPT-135 . This indicates the compound’s potential applications in spectroscopy .

Synthetic Organic Chemistry

Quinoline, the core structure of “2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide”, has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Industrial Applications

Quinoline is an essential heterocyclic compound with potential for industrial applications . Given that “2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide” contains a quinoline core, it may also have potential industrial applications .

Mécanisme D'action

While the exact mechanism of action of 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide is not clear, quinolones, a class of compounds that includes quinoline derivatives, are known to act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . Target-mediated resistance is the most common and clinically significant form of resistance. It is caused by specific mutations in gyrase and topoisomerase IV that weaken interactions between quinolones and these enzymes .

Orientations Futures

The future directions of research on 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide and similar compounds could involve further exploration of their antibacterial activity, particularly against drug-resistant strains . Additionally, more research could be done to understand their mechanism of action and to develop drugs that can overcome resistance .

Propriétés

IUPAC Name |

2-(4-propan-2-yloxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-12(2)24-14-9-7-13(8-10-14)18-11-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-12H,20H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUIWNXYLIOBBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-dichlorophenoxy)methyl]-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-furamide](/img/structure/B455608.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide](/img/structure/B455611.png)

![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B455614.png)

![5-[(2-chlorophenoxy)methyl]-N-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B455619.png)

![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B455620.png)

![Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B455622.png)

![Ethyl 4-(2,4-dimethylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B455627.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-{4-[(2-methoxyanilino)sulfonyl]phenyl}-2-furamide](/img/structure/B455628.png)